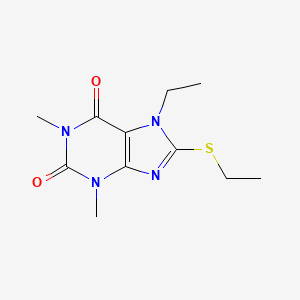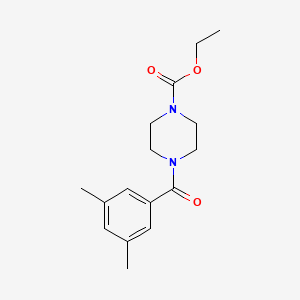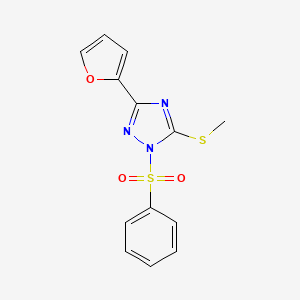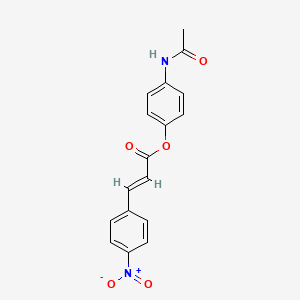methanone](/img/structure/B5832420.png)
[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone, also known as FPMP, is a synthetic compound that belongs to the family of phenylpiperazine derivatives. It has gained attention in the scientific community due to its potential applications in medicinal chemistry.
科学的研究の応用
[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone has been studied for its potential applications in medicinal chemistry. It has been shown to have affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, [3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone has been studied for its potential as a radioligand for imaging the dopamine D2 receptor in the brain using positron emission tomography (PET).
作用機序
The mechanism of action of [3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This results in increased dopamine release in the brain, which can lead to improved motor function in Parkinson's disease patients.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, [3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone has been shown to have other biochemical and physiological effects. It has been shown to increase heart rate and blood pressure in animal studies, suggesting that it may have cardiovascular effects. Additionally, it has been shown to increase locomotor activity in rodents, suggesting that it may have stimulant effects.
実験室実験の利点と制限
One advantage of using [3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine signaling pathways. However, one limitation is that it has been shown to have off-target effects at other receptors, which may complicate interpretation of results.
将来の方向性
There are several potential future directions for research on [3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone. One area of interest is its potential as a radioligand for imaging the dopamine D2 receptor in the brain using PET. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Finally, there is a need for more research on its off-target effects and potential side effects in order to fully evaluate its safety and efficacy.
合成法
The synthesis of [3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 3-fluoro-4-nitrobenzophenone in the presence of a reducing agent such as tin(II) chloride. The reaction yields [3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone as a white solid with a melting point of 168-170°C. This synthetic method has been optimized to produce high yields of [3-fluoro-4-(4-methyl-1-piperazinyl)phenyl](phenyl)methanone with high purity.
特性
IUPAC Name |
[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-20-9-11-21(12-10-20)17-8-7-15(13-16(17)19)18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZEUUEZTUMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)








![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
![1-acetyl-3-cyclohexyl-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5832418.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)
![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)